molecular formula C20H17ClF3N3O2S B2797232 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 946380-86-5

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2797232
CAS No.: 946380-86-5
M. Wt: 455.88
InChI Key: MLCVAGTUWVTVOP-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound It is characterized by the presence of a chloro-trifluoromethylphenyl group, a methoxyphenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step may involve a nucleophilic substitution reaction.

    Attachment of the chloro-trifluoromethylphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.

    Formation of the thioacetamide linkage: This step involves the reaction of the intermediate with a thioacetamide reagent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions may target the imidazole ring or the chloro group, resulting in the formation of amines or dechlorinated products.

    Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving imidazole-containing compounds.

    Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the imidazole ring suggests potential interactions with metal ions or participation in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(4-hydroxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
  • N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(4-methylphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Uniqueness

The unique combination of the chloro-trifluoromethylphenyl group, methoxyphenyl group, and imidazole ring in N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide distinguishes it from similar compounds. This unique structure may confer specific properties such as enhanced stability, reactivity, or biological activity.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF3N3O2S/c1-27-17(12-3-6-14(29-2)7-4-12)10-25-19(27)30-11-18(28)26-16-9-13(20(22,23)24)5-8-15(16)21/h3-10H,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCVAGTUWVTVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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